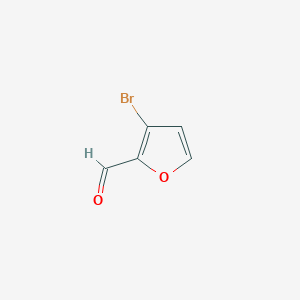

![molecular formula C12H26N4+2 B086093 3,12-ジアザ-6,9-ジアゾニウムジスピロ[5.2.5.2]ヘキサデカン CAS No. 183-88-0](/img/structure/B86093.png)

3,12-ジアザ-6,9-ジアゾニウムジスピロ[5.2.5.2]ヘキサデカン

概要

説明

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane is a bisquaternary ammonium compound known for its unique structural features and significant biological activities.

科学的研究の応用

3,12-Diaza-6,9-diazoniadispiro[525

作用機序

Target of Action

The primary targets of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane are cells with heparan sulfate (HS) receptors in their walls . These receptors play a crucial role in the adsorption of viruses to host cells .

Mode of Action

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane interacts with its targets by specifically blocking the HS receptors on the cell walls . This blocking action prevents the adsorption of viruses to the host cells , thereby inhibiting viral infection.

Result of Action

The result of the action of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane is the prevention of viral adsorption to host cells . This leads to a decrease in viral infection and replication within the host organism.

準備方法

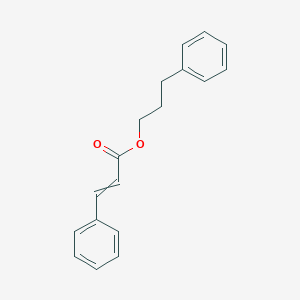

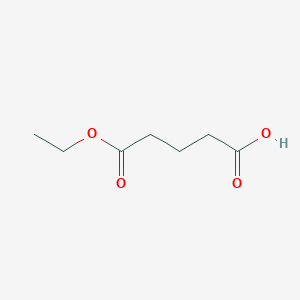

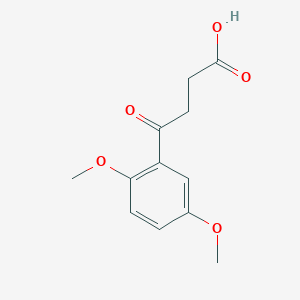

The synthesis of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane typically involves the reaction of 1,3-di(4-benzoylpiperazin-1-yl)propane with 1,2-dibromoethane, leading to the formation of a dibromide intermediate. This intermediate is then subjected to hydrolysis in a 10% HBr solution to yield the bisquaternary salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反応の分析

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution Reactions: Common reagents include alkyl halides and bases, leading to the formation of substituted derivatives.

Hydrolysis: The hydrolysis of the N-benzoyl groups in the presence of HBr is a key step in its synthesis.

類似化合物との比較

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane is unique due to its bisquaternary ammonium structure. Similar compounds include:

Prospidin: Another bisquaternary ammonium compound with antitumor properties.

Spirobromin: Known for its low toxicity and effectiveness in cancer treatment.

These compounds share structural similarities but differ in their specific biological activities and applications.

特性

IUPAC Name |

3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4/c1-5-15(6-2-13-1)9-11-16(12-10-15)7-3-14-4-8-16/h13-14H,1-12H2/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWPYHHZGFGCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCN1)CC[N+]3(CCNCC3)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171368 | |

| Record name | N,N''-Dispirotripiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183-88-0 | |

| Record name | N,N''-Dispirotripiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N''-Dispirotripiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for the antiviral activity of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane derivatives?

A1: Research suggests that these compounds may exert their antiviral effects by binding to heparan sulfate receptors on the surface of host cells. [] This binding is thought to interfere with the attachment and entry of certain viruses, preventing them from infecting the cells. []

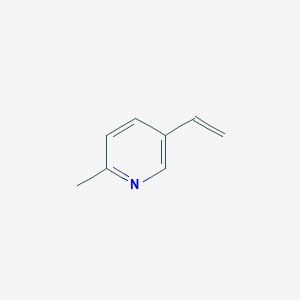

Q2: Are there specific structural features of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane derivatives that are crucial for their antiviral activity?

A2: While the provided research highlights the antiviral potential of a 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane derivative with a 5-nitropyrimidine substituent, [] further investigations are needed to establish a comprehensive structure-activity relationship (SAR). Exploring the impact of different substituents and modifications on the core structure could provide insights into the key structural features influencing antiviral potency and selectivity.

Q3: What is the crystal structure of 3,12‐Diaza‐6,9‐diazoniadispiro[5.2.5.2]hexadecane dichloride?

A4: The crystal structure of 3,12‐Diaza‐6,9‐diazoniadispiro[5.2.5.2]hexadecane dichloride was determined from X-ray laboratory powder data. [] The analysis revealed that all three rings in the molecule adopt a chair conformation. Additionally, the study found that hydrogen bonds involving NH groups are absent from this structure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)